molecular formula C16H25N3O4S B7542764 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea

1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea

Cat. No. B7542764
M. Wt: 355.5 g/mol
InChI Key: KNFIISGNQDERQD-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a synthetic compound that belongs to the class of piperidine derivatives and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and survival. 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell survival and growth. 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation.
Biochemical and Physiological Effects
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-proliferative effects. 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea in lab experiments is its ability to inhibit the growth of various cancer cells, making it a potential candidate for cancer therapy. 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea has also been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative disorders. However, one of the limitations of using 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are various future directions for 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea research, including:
1. Investigating the potential of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea as a therapeutic agent for other diseases such as diabetes and autoimmune disorders.
2. Developing more efficient synthesis methods for 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea to improve its bioavailability and efficacy.
3. Investigating the mechanism of action of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea in more detail to better understand its biological effects.
4. Conducting preclinical and clinical trials to evaluate the safety and efficacy of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea as a therapeutic agent.
5. Developing novel formulations of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea to improve its delivery and targeting to specific tissues and organs.
Conclusion
In conclusion, 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea has been shown to possess anti-cancer, neuroprotective, and cardiovascular effects, making it a potential candidate for various diseases. Further research is needed to fully understand the mechanism of action of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea involves the reaction of 1-(2-methoxyphenyl)piperidin-4-amine with 3-(2-methylsulfonylethyl)isocyanate in the presence of a suitable solvent and a catalyst. The reaction yields 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea as a white solid, which can be purified using standard techniques.

Scientific Research Applications

1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In cardiovascular research, 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea has been shown to have vasodilatory effects and can potentially be used to treat hypertension.

properties

IUPAC Name

1-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-23-15-6-4-3-5-14(15)19-10-7-13(8-11-19)18-16(20)17-9-12-24(2,21)22/h3-6,13H,7-12H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFIISGNQDERQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)NCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea

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